3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Description
This compound features a 4,5-dihydro-1,2-oxazole (oxazoline) ring fused to an azetidine moiety protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, with a carboxylic acid substituent at position 3. The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions, making it valuable in peptide synthesis and medicinal chemistry .
Properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c25-21(26)20-9-19(23-29-20)13-10-24(11-13)22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,20H,9-12H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCCRKDZRUMFGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and applications based on existing research.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an azetidine ring, along with a dihydro-oxazole moiety. Its molecular formula is , and it has a molecular weight of approximately 369.4 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the protection of the azetidine ring with the Fmoc group and subsequent coupling with oxazole derivatives. Reaction conditions often utilize bases such as triethylamine and solvents like dichloromethane at room temperature to maintain stability during synthesis.
Antimicrobial Properties
Research indicates that compounds related to the azetidine and oxazole structures exhibit significant antimicrobial activity. For instance, derivatives of azetidine have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative organisms. A study demonstrated that similar compounds displayed superior efficacy compared to established antibiotics like ofloxacin and ciprofloxacin in in vivo models of bacterial infections .
| Compound | Activity | Comparison |
|---|---|---|
| This compound | Antibacterial | More effective than ofloxacin |
| (S)-1 variant | Antibacterial | Superior to ciprofloxacin |
Cytotoxicity Studies
In addition to antimicrobial effects, the compound has been evaluated for cytotoxicity against mammalian cell lines. Preliminary results suggest that while exhibiting antibacterial properties, it maintains a favorable safety profile with lower toxicity levels compared to traditional antibiotics .
The biological activity of this compound is thought to involve inhibition of critical bacterial enzymes or disruption of cell wall synthesis. The presence of the oxazole ring may enhance its ability to interact with biological targets, influencing various metabolic pathways within microbial cells.
Case Studies
- Antibacterial Efficacy : A study involving the administration of the compound in mouse models showed promising results against Staphylococcus aureus and Pseudomonas aeruginosa infections. The compound outperformed several conventional antibiotics in terms of reducing bacterial load and improving survival rates .
- Cytotoxicity Assessment : In vitro tests on human cell lines indicated that the compound exhibited selective toxicity towards bacterial cells while sparing normal mammalian cells, suggesting potential for therapeutic applications with reduced side effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxazole/Oxazoline Rings
Key Differences :
- Oxazole vs.
- Substituent Effects : The methyl group in ’s compound increases steric hindrance, reducing solubility compared to the carboxylic acid group in the target compound .
Functional Group Analogues
- Fmoc-Protected Azetidines: Compounds like 3-((Fmoc-amino)oxetane-3-carboxylic acid (CAS 1380327-56-9, C₁₈H₁₇NO₅) share the Fmoc-carbamate group but replace azetidine with oxetane. Oxetanes exhibit higher ring strain, influencing their reactivity in nucleophilic substitutions .
- Carbazole-Oxadiazole Hybrids (): While structurally distinct, 1,3,4-oxadiazole derivatives demonstrate antimicrobial and anti-inflammatory activities, suggesting that the oxazoline ring in the target compound could similarly modulate bioactivity .
Comparison with Analogues :
- ’s carbazole derivatives employ Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, whereas the target compound relies on cyclization strategies .
- Safety profiles (e.g., acute toxicity, H302; skin irritation, H315) align with Fmoc-protected azetidines in and , emphasizing the need for PPE during handling .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
The compound is typically synthesized via Fmoc-protection of the azetidine amine, followed by cyclization to form the 4,5-dihydro-1,2-oxazole (isoxazoline) ring. Key steps include:
- Azetidine protection : Reacting azetidin-3-amine with Fmoc-Cl in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Oxazole formation : Cyclization using reagents like EDCI/HOBt or DCC to form the dihydro-oxazole ring .
- Purification : Reverse-phase HPLC or flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) achieves >95% purity. Monitor by LC-MS for by-products (e.g., uncyclized intermediates) .
Q. What analytical methods are critical for structural validation?
- NMR : ¹H/¹³C NMR confirms Fmoc-group integrity (δ ~7.3–7.8 ppm for aromatic protons) and oxazole ring formation (C=O at ~165–170 ppm). Azetidine protons appear as multiplet signals at δ 3.5–4.5 ppm .
- HRMS : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula (C₂₄H₂₃N₃O₅, expected [M+H]⁺: 450.1663) .
- FT-IR : Peaks at ~1720 cm⁻¹ (Fmoc carbonyl) and ~1650 cm⁻¹ (oxazole C=N) .
Q. How should this compound be stored to ensure stability?
Store at -20°C in anhydrous DMSO under inert gas (argon) to prevent hydrolysis of the Fmoc group. Avoid repeated freeze-thaw cycles. Shelf life: >12 months when stored properly .
Advanced Research Questions
Q. How can reaction yields be improved during oxazole ring formation?
Yields are sensitive to steric effects from the azetidine-Fmoc moiety. Optimize by:
- Solvent selection : Use DMF or THF for better solubility of intermediates.
- Catalysis : Add DMAP (5 mol%) to enhance cyclization efficiency .
- Temperature control : Maintain 0–5°C during coupling to minimize epimerization . Contradictory reports on optimal conditions (e.g., EDCI vs. DCC) suggest systematic screening is required for specific substrates .
Q. What strategies resolve discrepancies in reported biological activity data?
Variations in bioassay results (e.g., IC₅₀ values) may arise from:
- Aggregation : Test solubility in PBS (pH 7.4) using dynamic light scattering; add 0.01% Tween-80 if necessary .
- Metabolite interference : Conduct stability assays in cell culture media (e.g., DMEM + 10% FBS) via LC-MS to detect degradation products .
- Target selectivity : Use SPR (surface plasmon resonance) to validate binding kinetics against off-target proteins .
Q. How does the Fmoc group influence the compound’s reactivity in peptide coupling?
The Fmoc group is base-labile, enabling selective deprotection (e.g., 20% piperidine in DMF) for subsequent peptide bond formation. However:
- Steric hindrance : The bulky Fmoc-azetidine moiety may slow coupling; extend reaction times (24–48 hr) when using HATU/DIPEA .
- Side reactions : Monitor for Fmoc cleavage under acidic conditions (e.g., TFA) during oxazole ring synthesis .
Data Contradiction Analysis
Q. Why do computational predictions of pKa/logP values conflict with experimental data?
Discrepancies arise from:
- Solvent effects : Predicted values (e.g., ACD/Labs) assume aqueous buffers, but experimental logP (e.g., shake-flask method) in octanol/water may differ due to the compound’s amphiphilic nature .
- Tautomerism : The oxazole ring may exist in multiple tautomeric forms, altering electronic properties .
Methodological Best Practices
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye damage). Neutralize with 1M NaOH before disposal .
Application in Drug Discovery
Q. How can this compound serve as a scaffold for protease inhibitors?
The rigid oxazole-azetidine core mimics peptide β-strands, making it suitable for:
- Structure-based design : Dock into protease active sites (e.g., HIV-1 protease) using molecular dynamics simulations .
- SAR studies : Modify the carboxylic acid group to amides or esters to enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
